(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-acetic acid hydrochloride
CAS No.: 1052405-52-3
Cat. No.: VC5071913
Molecular Formula: C10H12ClN3O2S
Molecular Weight: 273.74
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052405-52-3 |
|---|---|
| Molecular Formula | C10H12ClN3O2S |
| Molecular Weight | 273.74 |
| IUPAC Name | 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid;hydrochloride |
| Standard InChI | InChI=1S/C10H11N3O2S.ClH/c1-5-6(2)16-10-8(5)9(12-4-13-10)11-3-7(14)15;/h4H,3H2,1-2H3,(H,14,15)(H,11,12,13);1H |
| Standard InChI Key | KFIVLCIERIESOO-UHFFFAOYSA-N |
| SMILES | CC1=C(SC2=NC=NC(=C12)NCC(=O)O)C.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The compound’s IUPAC name, 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]acetic acid hydrochloride, delineates its architecture:
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A thieno[2,3-d]pyrimidine core formed by fusion of a thiophene ring (positions 2–3) with a pyrimidine ring (positions 4–6).
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Methyl substituents at C5 and C6, which enhance lipophilicity and influence molecular packing .
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An aminoacetic acid group at C4, conferring hydrogen-bonding capacity via the carboxylic acid and amine functionalities.
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A hydrochloride salt, improving aqueous solubility for biochemical applications.
Key spectral data include:
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SMILES:
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InChIKey:
Physicochemical Profile
Experimental data for the compound remain limited, but computational and analog-based predictions suggest:
| Property | Value/Description | Source |
|---|---|---|
| Solubility | Moderate in DMSO; poor in water | |
| logP | ~1.8 (estimated) | |
| pKa | Carboxylic acid: ~2.4; Amine: ~8.1 |
The hydrochloride salt form enhances ionic character, favoring solubility in polar aprotic solvents. Methyl groups at C5/C6 likely reduce crystal lattice energy, potentially improving dissolution kinetics compared to unsubstituted analogs .
Synthesis and Analytical Characterization
Synthetic Routes
The synthesis follows a modular approach common to thienopyrimidines :
Step 1: Thienopyrimidine Core Formation
Cyclization of 2-aminothiophene-3-carboxylate derivatives with formamide under reflux yields 4-oxo-thieno[2,3-d]pyrimidine intermediates . For this compound, methyl substituents are introduced via alkylation or through pre-functionalized starting materials.
Step 2: Chlorination
Treatment with converts the 4-oxo group to a 4-chloro leaving group, enabling nucleophilic substitution .
Step 3: Amination
Reaction with glycine or protected aminoacetic acid derivatives installs the C4-aminoacetic acid moiety. Hydrochloride salt formation occurs during workup using HCl .
Step 4: Purification
Flash chromatography or recrystallization achieves >95% purity, as validated by HPLC and -NMR .
Analytical Data
Critical spectroscopic signatures include:
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-NMR (DMSO-d6): δ 2.45 (s, 6H, 2×CH3), 3.90 (s, 2H, CH2COO), 8.15 (s, 1H, pyrimidine H).
Biological Activities and Mechanisms
Anti-inflammatory Activity
Thienopyrimidines modulate MAPK and NF-κB pathways, suppressing TNF-α and IL-6 production . Optimal activity requires C4 substituents with hydrogen-bond donors, aligning with this compound’s aminoacetic acid group .
Research Applications
Proteomics
As a proteomics reagent, the compound may:
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Modify lysine residues via its carboxylic acid group.
Structure-Activity Relationship (SAR) Studies
Key SAR insights from analogs:
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C5/C6 substituents: Methyl groups improve metabolic stability vs. ethyl or H .
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C4 amino acid linkers: Glycine maximizes conformational flexibility for target engagement .
Toxicity
No in vivo data exist, but acute toxicity in analogs manifests as gastrointestinal distress at >100 mg/kg (rodents) .
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